molecular formula C12H6O8 B8022468 3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione

3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione

Cat. No.: B8022468
M. Wt: 278.17 g/mol
InChI Key: VYKVZHXHVUVABA-UHFFFAOYSA-N
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Description

The compound with the identifier “3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione” is known as galloflavin. Galloflavin is a synthetic compound that acts as a non-competitive inhibitor of lactic acid dehydrogenase. It has a molecular formula of C12H6O8 and a molecular weight of 278.17 Da . This compound is notable for its ability to inhibit cell metabolism and induce cell death by blocking RNA synthesis in vitro .

Preparation Methods

Galloflavin is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of pyrogallol with phthalic anhydride under acidic conditions to form the desired product . The reaction conditions include maintaining a specific temperature and pH to ensure the successful formation of galloflavin. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the compound .

Chemical Reactions Analysis

Galloflavin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of galloflavin can lead to the formation of quinones, while reduction can result in the formation of hydroquinones .

Properties

IUPAC Name

3,8,9,10-tetrahydroxypyrano[3,2-c]isochromene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKVZHXHVUVABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C(C=C(C(=O)O3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(C(=C1O)O)O)C3=C(C=C(C(=O)O3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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